2-(4-methoxybenzyl)-1-methyl-1H-benzimidazole
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Overview
Description
2-(4-Methoxybenzyl)-1-methyl-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-1-methyl-1H-benzimidazole typically involves the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Brominated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-(4-Methoxybenzyl)-1-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antiviral and anticancer agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes. The methoxybenzyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxybenzyl)-2-phenyl-1H-indole: Similar in structure but contains an indole ring instead of a benzimidazole ring.
4-Methoxybenzyl bromide: Contains the same methoxybenzyl group but lacks the benzimidazole moiety.
2-(4-Methoxybenzyl)-1H-benzimidazole: Lacks the methyl group on the benzimidazole ring.
Uniqueness
2-(4-Methoxybenzyl)-1-methyl-1H-benzimidazole is unique due to the presence of both the methoxybenzyl group and the methyl group on the benzimidazole ring.
Properties
Molecular Formula |
C16H16N2O |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-18-15-6-4-3-5-14(15)17-16(18)11-12-7-9-13(19-2)10-8-12/h3-10H,11H2,1-2H3 |
InChI Key |
XPNYZWLZWQSCIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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